molecular formula C9H17N3 B1599475 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 956373-21-0

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B1599475
CAS No.: 956373-21-0
M. Wt: 167.25 g/mol
InChI Key: GMTGJNZXFRIXQA-UHFFFAOYSA-N
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Description

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (CAS 956373-21-0) is a pyrazole derivative with a molecular formula of C9H17N3 and a molecular weight of 167.25 g/mol . This compound serves as a key synthetic intermediate in medicinal chemistry, particularly in the development of β-amino alcohol derivatives that act as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway . TLR4 is a critical target for therapeutic intervention in conditions like severe sepsis, and this molecule functions as a vital building block for creating potential antisepsis agents that disrupt the TLR4/MD-2 complex formation . The compound is supplied as a solid and should be stored sealed in a dry environment, ideally at temperatures between 2-8°C . It features a pyrazole ring system substituted with an ethyl group on the nitrogen atom, methyl groups at the 3 and 5 positions, and an N-methylmethanamine functional group at the 4-position . As with all reagents of this nature, this compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-5-12-8(3)9(6-10-4)7(2)11-12/h10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTGJNZXFRIXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427424
Record name 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956373-21-0
Record name 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine
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Preparation Methods

Synthetic Route Overview

The primary synthetic approach to 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine involves a Mannich-type reaction where 1-ethyl-3,5-dimethyl-1H-pyrazole is functionalized at the 4-position with a methylamine substituent through a formaldehyde-mediated methylene bridge. The reaction is typically conducted under acidic conditions to favor the formation of the dihydrochloride salt, which enhances the compound's stability and crystallinity.

General Reaction Scheme:

  • Starting materials:

    • 1-ethyl-3,5-dimethyl-1H-pyrazole
    • Formaldehyde (as paraformaldehyde)
    • Methylamine (often as methylamine hydrochloride)
  • Reaction conditions:

    • Acidic medium, commonly hydrochloric acid
    • Heating under reflux to drive the condensation reaction
  • Outcome:

    • Formation of the methylaminomethyl substituent at the 4-position of the pyrazole ring
    • Isolation of the product as the dihydrochloride salt by precipitation upon cooling

This method is well-established and allows for moderate to good yields of the desired compound, suitable for both laboratory-scale and industrial synthesis.

Industrial Scale Synthesis

For industrial production, continuous flow reactors have been employed to improve reaction control, scalability, and product consistency. Continuous flow techniques facilitate precise temperature control and mixing, leading to enhanced yields and purity. Automation reduces contamination risks and ensures reproducible batch quality.

Detailed Reaction Conditions and Optimization

Parameter Typical Condition Notes
Solvent Ethanol, Acetonitrile, or Toluene Ethanol is common but may add to oxirane side reactions; acetonitrile or toluene preferred for suppression of side reactions in related syntheses
Temperature Reflux (approx. 78-110 °C depending on solvent) Heating facilitates Mannich condensation
Acid Catalyst Hydrochloric acid (HCl) Provides acidic environment for salt formation
Reaction Time Several hours (typically 24-48 hours) Can be reduced using microwave irradiation in related β-amino alcohol synthesis
Product Isolation Cooling and precipitation as dihydrochloride salt Enhances purity and ease of handling

Related Synthetic Methodologies and Research Findings

Research into β-amino alcohol derivatives structurally related to this pyrazole compound demonstrates that Mannich-type reactions with paraformaldehyde and methylamine hydrochloride are effective for introducing aminomethyl groups onto pyrazole rings. The use of microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in analogous systems, suggesting potential for optimization in the preparation of this compound.

Additionally, the choice of solvent plays a critical role in minimizing side reactions such as nucleophilic addition of solvent molecules (e.g., ethanol) to reactive intermediates like epoxides or oxiranes in related synthetic routes. Acetonitrile and toluene have been found to suppress these side reactions effectively.

Chemical Reactions and Transformations

The compound can undergo several chemical transformations post-synthesis, including:

  • Oxidation: Formation of N-oxides on the pyrazole ring using oxidizing agents such as hydrogen peroxide or peracids.
  • Reduction: Conversion to various amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions at the methylamine group, allowing for the synthesis of substituted pyrazole derivatives depending on the nucleophile employed.

These transformations expand the utility of the compound in synthetic organic chemistry and drug development.

Summary Table of Preparation Methods

Step Description Key Conditions/Notes
Starting Material Preparation 1-ethyl-3,5-dimethyl-1H-pyrazole synthesis Commercially available or synthesized via pyrazole ring formation
Mannich Reaction Reaction with formaldehyde and methylamine Acidic medium (HCl), reflux heating, 24-48 hours
Salt Formation Isolation as dihydrochloride salt Cooling reaction mixture to precipitate product
Industrial Scale Adaptation Use of continuous flow reactors Automated, precise control, improved yield and purity
Reaction Optimization Microwave irradiation (in related β-amino alcohol syntheses) Reduces reaction time, improves yield
Solvent Selection Ethanol, acetonitrile, or toluene Acetonitrile/toluene preferred to minimize side reactions

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methylamine in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: The major product is typically a pyrazole derivative with oxidized functional groups.

    Reduction: The major product is a reduced form of the original compound, often with hydrogen atoms added to the nitrogen or carbon atoms.

    Substitution: The major product is a substituted pyrazole with the new functional group attached to the nitrogen atom.

Scientific Research Applications

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters and structural features of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazole Ring) Key Functional Groups Storage/Conditions Reference
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine C₉H₁₇N₃ 167.25 1-Ethyl, 3,5-dimethyl N-methylmethanamine 2–8°C, sealed
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-ethanamine C₁₀H₁₉N₃ 181.28 1-Ethyl, 3,5-dimethyl N-ethylmethanamine Not specified
N-{[1-(1,1-Dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-N-methylamine C₁₀H₁₇N₃O₂S 243.33 3,5-dimethyl, 1-(sulfone-thienyl) Sulfone, N-methylamine Not specified
(1,5-Diethyl-1H-pyrazol-4-yl)methanamine C₈H₁₅N₃ 153.23 1,5-diethyl Methanamine Not specified
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine C₈H₁₃N₃ 151.21 1,3-dimethyl N-methylmethanamine Not specified

Key Observations:

  • Substituent Effects : The ethyl and methyl groups at the 1,3,5-positions in the target compound enhance steric bulk compared to analogs like 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine . This bulk may influence binding interactions in biological targets (e.g., TLR4 inhibition) .
  • Sulfur-Containing Analogs : The sulfone group in N-{[1-(1,1-dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-N-methylamine introduces polarity, likely altering solubility and metabolic stability compared to the hydrocarbon-rich target compound .
  • Molecular Weight Trends : Derivatives with extended alkyl chains (e.g., N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-ethanamine ) exhibit higher molecular weights, which may correlate with increased lipophilicity and membrane permeability .

Crystallographic and Computational Analysis

  • Structural Refinement : SHELX software (e.g., SHELXL) is widely used for crystallographic refinement of pyrazole derivatives. The target compound’s ethyl group may introduce torsional strain, affecting crystal packing compared to simpler analogs .
  • Electron Density Maps : Sulfur-containing analogs require specialized handling due to the sulfone group’s electron-withdrawing effects, which influence hydrogen-bonding networks .

Biological Activity

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, also known as N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₇N₃
  • Molecular Weight : 169.25 g/mol
  • CAS Number : 937681-19-1
  • IUPAC Name : N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine

Synthesis Methods

Various synthetic routes have been explored for the preparation of this pyrazole derivative. A common method involves the reaction of 3,5-dimethylpyrazole with appropriate alkylating agents under controlled conditions to yield the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, a study evaluating various pyrazole derivatives reported significant cytotoxicity against cancer cell lines:

CompoundCell LineIC₅₀ (μM)
This compoundHepG2 (Liver)8.74
This compoundA549 (Lung)5.35
CisplatinHepG26.39
CisplatinA5493.78

These results indicate that the compound exhibits promising activity against liver and lung carcinoma cell lines, comparable to the standard chemotherapeutic agent cisplatin .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through interference with DNA synthesis.

In vitro assays demonstrated that treatment with this compound led to an increase in apoptotic markers and a decrease in cell viability in treated cancer cells compared to controls .

Other Biological Activities

In addition to anticancer properties, pyrazole derivatives have been studied for their anti-inflammatory and analgesic effects. The structural features of these compounds are believed to contribute to their interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways.

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives for their biological activity against multiple cancer types. The study utilized an MTT assay to assess cytotoxicity and found that several derivatives exhibited significant activity against both liver and lung cancer cells while demonstrating low toxicity towards normal cells .

Q & A

Q. Key Parameters :

ParameterOptimal Conditions
SolventEthanol
Temperature60–75°C
PurificationFlash chromatography

What safety precautions are necessary when handling this compound?

Q. Basic

  • Personal Protective Equipment (PPE) : Use full-body chemical-resistant suits and P95 respirators (US) or ABEK-P2 (EU) for respiratory protection .
  • Environmental Control : Prevent drainage contamination due to potential ecotoxicity (WGK 3 classification) .
  • Storage : Store in a cool, dry environment away from oxidizing agents .

How is the compound characterized post-synthesis?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H/¹³C NMR (e.g., δ 2.23 ppm for methyl groups on pyrazole; δ 147.92 ppm for aromatic carbons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H⁺] = 264.1262; observed 264.1263) .

How can reaction yields be optimized for this synthesis?

Q. Advanced

  • Solvent Effects : Ethanol enhances imine formation but may limit solubility; test DMF or THF for improved intermediate stability .
  • Catalysis : Add triethylamine (2% v/v) to neutralize HCl byproducts, accelerating substitution kinetics .
  • Temperature Gradients : Stepwise heating (60°C → 75°C) reduces side reactions like pyrazole decomposition .

How can researchers address limited toxicological data for this compound?

Q. Advanced

  • Read-Across Analysis : Compare with structurally similar pyrazole derivatives (e.g., 1-(3-chlorobenzyl)-3,5-dimethyl analogs) to infer acute toxicity thresholds .
  • In Silico Models : Use QSAR tools (e.g., OECD Toolbox) to predict LD₅₀ and eco-toxicity profiles .
  • Guideline Compliance : Follow IARC/ACGIH protocols for carcinogenicity screening .

What strategies are effective for designing structure-activity relationship (SAR) studies targeting Toll-like Receptor 4 (TLR4)?

Q. Advanced

  • Substituent Variation : Modify the ethyl group to benzyl or chlorobenzyl moieties to assess steric/electronic effects on TLR4 binding .
  • Amine Functionalization : Replace N-methyl with bulkier groups (e.g., isopropyl) to evaluate hydrophobic interactions in the receptor pocket .
  • Biological Assays : Use LPS-induced inflammation models to quantify IC₅₀ values, correlating structural changes with activity .

How should contradictions in stability data be resolved?

Q. Advanced

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light, and humidity, monitoring decomposition via HPLC-MS .
  • Cross-Validation : Compare stability profiles with analogs (e.g., 1-(1-benzyl-3,5-dimethylpyrazol-4-yl) derivatives) to identify trends in pyrazole ring stability .

What mechanistic insights explain key synthetic steps?

Q. Advanced

  • Imine Formation : Paraformaldehyde acts as a carbonyl source, reacting with methylamine to generate a reactive Schiff base intermediate .
  • Pyrazole Activation : The ethyl group enhances pyrazole nucleophilicity, facilitating C-4 substitution via an SN2 mechanism .

How can computational methods predict stability under varying conditions?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate thermal stability by calculating bond dissociation energies (BDEs) for the pyrazole-amine linkage .
  • Density Functional Theory (DFT) : Model hydrolysis pathways in aqueous environments to identify vulnerable functional groups .

How does this compound compare to other pyrazole-based methanamine derivatives?

Q. Advanced

DerivativeKey Structural DifferenceImpact on Properties
1-(1-Benzyl-3,5-dimethyl-pyrazol-4-yl)-N-methylmethanamineBenzyl vs. ethyl groupIncreased lipophilicity; altered receptor binding
1-(3,5-Dimethylisoxazol-4-yl)-N-methylmethanamineIsoxazole vs. pyrazole ringReduced aromatic stability; altered metabolic pathways

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 2
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1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

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